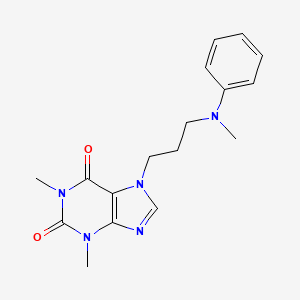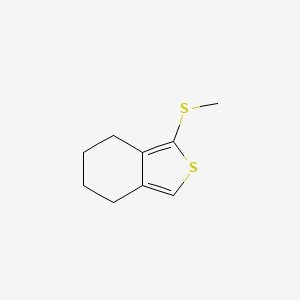
1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene can be achieved through several synthetic routes. One common method involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction allows for the formation of benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations . Another approach involves the use of elemental sulfur and alkynols, which undergo a base-free generation of a trisulfur radical anion and its addition to alkynes .
Industrial Production Methods
Industrial production of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene typically involves large-scale synthesis using efficient catalytic methods. For example, the use of palladium-catalyzed reactions enables the direct C-H arylation of thiophenes, providing high yields and scalability . Additionally, environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, have been developed for the chemoselective heterocyclization of bromoenynes .
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like zinc and acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tantalum carbide, niobium carbide.
Reduction: Zinc, acid.
Substitution: Boron reagents, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene involves its interaction with molecular targets and pathways. For example, its anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A parent compound with a benzene ring fused to a thiophene ring.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Uniqueness
1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRDQQSDYDRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2CCCCC2=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559613 |
Source


|
| Record name | 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125150-88-1 |
Source


|
| Record name | 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
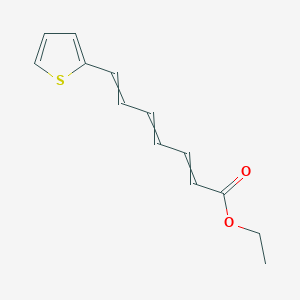

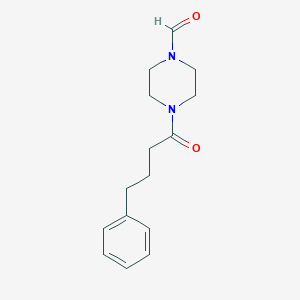
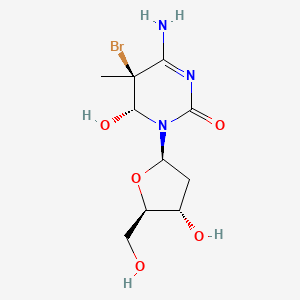

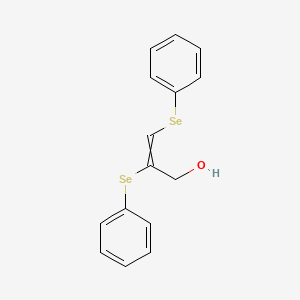
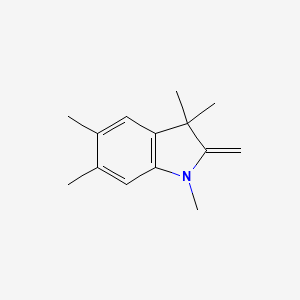
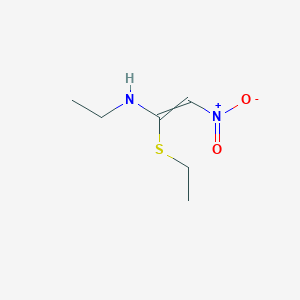
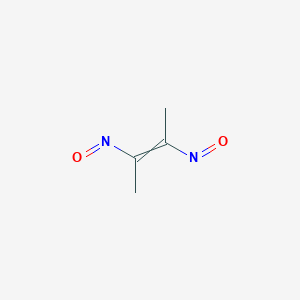

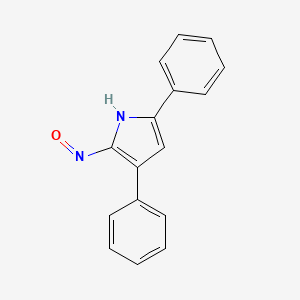

![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
